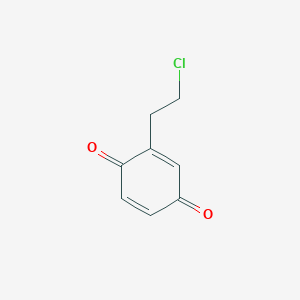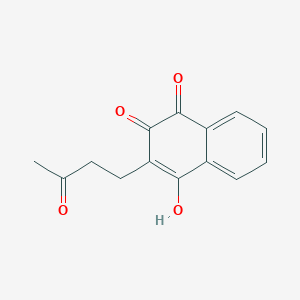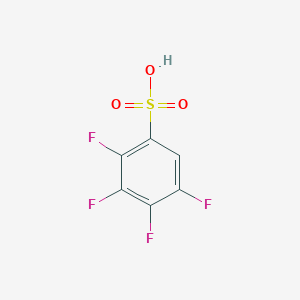
Benzyldecylbis(2-hydroxypropyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyldecylbis(2-hydroxypropyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C23H42ClNO2 . It is commonly used as a biocidal agent due to its antimicrobial properties. This compound is known for its effectiveness in disinfecting and sanitizing surfaces, making it valuable in various industrial and healthcare applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyldecylbis(2-hydroxypropyl)ammonium chloride typically involves the reaction of benzyl chloride with decylamine, followed by the addition of 2-hydroxypropyl groups. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is then purified and formulated for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyldecylbis(2-hydroxypropyl)ammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Benzyldecylbis(2-hydroxypropyl)ammonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell culture and microbiology for its antimicrobial properties, helping to maintain sterile conditions.
Medicine: It is used in disinfectants and antiseptics for its ability to kill bacteria, viruses, and fungi.
Industry: The compound is utilized in water treatment, textile processing, and as a preservative in various products
Wirkmechanismus
The mechanism of action of benzyldecylbis(2-hydroxypropyl)ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to the leakage of cellular contents and ultimately cell death. This action is primarily due to the positively charged quaternary ammonium group, which interacts with the negatively charged components of microbial membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzylbis(2-hydroxypropyl)octadecylammonium chloride
- Benzylbis(2-hydroxypropyl)tetradecylammonium chloride
- Benzylbis(2-hydroxypropyl)octylammonium chloride
Uniqueness
Benzyldecylbis(2-hydroxypropyl)ammonium chloride is unique due to its specific combination of benzyl, decyl, and 2-hydroxypropyl groups, which confer distinct antimicrobial properties and solubility characteristics. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
65059-95-2 |
|---|---|
Molekularformel |
C23H42ClNO2 |
Molekulargewicht |
400.0 g/mol |
IUPAC-Name |
benzyl-decyl-bis(2-hydroxypropyl)azanium;chloride |
InChI |
InChI=1S/C23H42NO2.ClH/c1-4-5-6-7-8-9-10-14-17-24(18-21(2)25,19-22(3)26)20-23-15-12-11-13-16-23;/h11-13,15-16,21-22,25-26H,4-10,14,17-20H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BOKDXRHWFDZHBH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)

![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)

![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)



![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)



